An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-6-nitroanisole
An In-Depth Technical Guide to the Chemical Properties of 2-Fluoro-6-nitroanisole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-6-nitroanisole, with the CAS number 484-94-6, is a substituted aromatic compound that holds significant interest in the fields of pharmaceutical and agrochemical research. Its unique structural arrangement, featuring a methoxy group, a nitro group, and a fluorine atom on a benzene ring, imparts a distinct reactivity profile that makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical properties of 2-Fluoro-6-nitroanisole, including its physical characteristics, spectroscopic data, reactivity, and detailed experimental protocols for its synthesis and purification.
Physicochemical Properties
2-Fluoro-6-nitroanisole is a yellow crystalline solid at room temperature.[1] A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₇H₆FNO₃ | [2][3][4] |
| Molecular Weight | 171.13 g/mol | [5] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| CAS Number | 484-94-6 | [2][3][4] |
Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of 2-Fluoro-6-nitroanisole is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling constants will be influenced by the electronic effects of the fluorine, nitro, and methoxy substituents. A general guide to interpreting such spectra can be found in various academic resources.[6][7]
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the chemical environment of each carbon atom in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups. Resources are available that detail typical chemical shift ranges for substituted aromatic compounds.[8][9]
Infrared (IR) Spectroscopy
The IR spectrum of 2-Fluoro-6-nitroanisole will exhibit characteristic absorption bands corresponding to the various functional groups present. Key expected vibrations include:
-
C-F stretch: Around 1200-1000 cm⁻¹
-
C-O (ether) stretch: Around 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric)
-
N-O (nitro) stretch: Strong asymmetric and symmetric stretching bands around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.
-
C=C (aromatic) stretch: Bands in the 1600-1450 cm⁻¹ region.
-
C-H (aromatic) stretch: Above 3000 cm⁻¹.
General tables of characteristic IR absorptions can be used for preliminary assignments.[10]
Mass Spectrometry
The mass spectrum of 2-Fluoro-6-nitroanisole will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will provide further structural information, with potential losses of NO₂, OCH₃, and other fragments. Understanding common fragmentation pathways is key to interpreting the spectrum.[11][12][13]
Reactivity and Synthetic Applications
The primary mode of reactivity for 2-Fluoro-6-nitroanisole is nucleophilic aromatic substitution (SNAr) . The presence of the strongly electron-withdrawing nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards attack by nucleophiles. The fluorine atom, being a good leaving group in this context, is readily displaced.[14][15][16]
This reactivity makes 2-Fluoro-6-nitroanisole a versatile building block for the synthesis of a wide range of substituted aromatic compounds.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The general mechanism for the SNAr reaction of 2-Fluoro-6-nitroanisole is a two-step addition-elimination process.
Caption: General mechanism of nucleophilic aromatic substitution.
Common nucleophiles that can be employed in reactions with 2-Fluoro-6-nitroanisole include:
-
O-nucleophiles: Alkoxides and phenoxides to form ethers.
-
N-nucleophiles: Amines (primary and secondary) and azides to generate substituted anilines and aryl azides, respectively.[17]
-
S-nucleophiles: Thiolates to produce aryl sulfides.
Experimental Protocols
General Synthesis Workflow (Hypothetical)
Caption: A potential workflow for the synthesis of 2-Fluoro-6-nitroanisole.
Purification by Recrystallization
Recrystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for recrystallization of aromatic nitro compounds include ethanol, methanol, and mixtures of solvents like hexane/ethyl acetate or hexane/acetone.[1][19][20][21]
-
Dissolution: Dissolve the crude 2-Fluoro-6-nitroanisole in a minimum amount of a suitable hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Safety Information
As with all nitroaromatic compounds, 2-Fluoro-6-nitroanisole should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal procedures, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. The safety information for related compounds like 2-fluoro-4-nitroanisole indicates that it can cause skin and eye irritation and may cause respiratory irritation.
Conclusion
2-Fluoro-6-nitroanisole is a valuable and reactive intermediate in organic synthesis, primarily utilized for its susceptibility to nucleophilic aromatic substitution. Its chemical properties, governed by the interplay of its functional groups, allow for the introduction of diverse functionalities onto the aromatic ring, making it a key building block in the development of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding of its properties and potential applications for researchers in the chemical sciences. Further investigation into its specific reaction kinetics and the full characterization of its spectroscopic properties will undoubtedly expand its utility in synthetic chemistry.
References
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- 5. 2-Fluoro-4-nitroanisole | C7H6FNO3 | CID 223104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. whitman.edu [whitman.edu]
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- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]
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